2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
Overview
Description
2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core with a 4-bromophenyl sulfanyl methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . This method ensures the formation of the desired benzothiazole derivative with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield maximization, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: This can reduce the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Shares the bromophenyl group but differs in the sulfone functionality.
Thiazole derivatives: Compounds like 1,3-thiazole and its derivatives share the thiazole ring structure.
Uniqueness
2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core with a 4-bromophenyl sulfanyl methyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNS2/c21-16-9-11-17(12-10-16)23-13-14-5-7-15(8-6-14)20-22-18-3-1-2-4-19(18)24-20/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXJMJWSCHZGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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